2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile
CAS No.:
Cat. No.: VC15734788
Molecular Formula: C14H19N5O2
Molecular Weight: 289.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H19N5O2 |
---|---|
Molecular Weight | 289.33 g/mol |
IUPAC Name | tert-butyl 4-(5-cyanopyrimidin-2-yl)piperazine-1-carboxylate |
Standard InChI | InChI=1S/C14H19N5O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-16-9-11(8-15)10-17-12/h9-10H,4-7H2,1-3H3 |
Standard InChI Key | RQLQHVJKRYYDJZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C#N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile is formally named tert-butyl 4-(5-cyanopyrimidin-2-yl)piperazine-1-carboxylate. Its molecular formula is , with a molar mass of 289.33 g/mol. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the piperazine nitrogen, enabling selective reactivity in multi-step syntheses.
Key Identifiers:
Property | Value |
---|---|
IUPAC Name | tert-butyl 4-(5-cyanopyrimidin-2-yl)piperazine-1-carboxylate |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C#N |
InChI Key | RQLQHVJKRYYDJZ-UHFFFAOYSA-N |
PubChem CID | 58539901 |
The pyrimidine ring’s 5-position cyanide group and 2-position piperazine linkage create a versatile scaffold for further functionalization.
Synthesis and Manufacturing
Process Optimization
Key parameters for scalability:
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Reaction Time: 2–5 hours for condensation; 1.5–3 hours for hydrolysis.
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Yield and Purity: Patent data report yields up to 93.1% and purities exceeding 99.5% for analogous compounds .
Supplier | Location | Specifications |
---|---|---|
Amadis Chemical | China | Research-grade, >95% purity |
Energy Chemical | China | Custom synthesis available |
Pricing and batch sizes are typically negotiated directly, reflecting the compound’s use in non-commercial research.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The Boc group’s orthogonal protection strategy makes this compound invaluable in multi-step syntheses, particularly for:
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Kinase Inhibitors: Pyrimidine derivatives are pivotal in designing ATP-competitive inhibitors (e.g., EGFR, CDK inhibitors).
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CNS Therapeutics: Piperazine moieties are common in serotonin and dopamine receptor modulators.
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Antiviral Agents: Cyanopyrimidines exhibit activity against viral proteases .
Case Study: Analogous Compounds
The structurally related 5-(4-methyl-1-piperazinyl)pyrazine-2-carbonitrile (CAS 1378346-53-2) demonstrates bioactivity in preclinical models, underscoring the pharmacophoric value of piperazine-heterocycle hybrids .
Future Directions
Research Opportunities
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Methodology: Developing solvent-free or catalytic protocols to enhance sustainability.
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Biological Screening: Evaluating the compound’s utility in fragment-based drug discovery.
Industrial Scaling
Optimizing aqueous-phase reactions could reduce reliance on organic solvents, aligning with green chemistry principles .
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